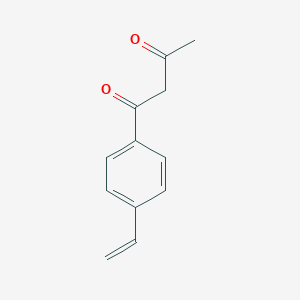
4-Vinylbenzoylacetone
Cat. No. B3053396
Key on ui cas rn:
53498-48-9
M. Wt: 188.22 g/mol
InChI Key: VARQWIBMHPMEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07067702B2
Procedure details


Dry tetrahydrofuran (10 mL), sodium hydride (1.7 g, 70 mmol), and 4-vinyl-methylbenzoate (8.0 g, 49 mmol) were placed in a flame dried, three-necked, round bottomed flask equipped with a reflux condenser, nitrogen inlet, addition funnel and magnetic stir bar. Dry tetrahydrofuran (5 mL) and dry acetone (4.3 mL, 59 mmol) was added dropwise to the refluxing mixture containing 4-vinyl-methylbenzoate. The mixture was allowed to reflux for an additional two hours before allowed to cool to room temperature. Concentrated hydrochloric acid (1 mL) was added, the mixture was diluted with ether (50 mL) and water (50 mL), and the mixture was made acidic by a further addition of concentrated hydrochloric acid. The aqueous phase was rinsed with ether (2×50 mL), and the combined organic phase was washed with 1 M sodium hydroxide (3×50 mL). The combined alkali phases were rinsed with pentane. The alkali solution was acidified with concentrated hydrochloric acid, which formed a precipitate. The precipitate was removed from the aqueous phase by rinsing with ether (2×50 mL), and the combined organic phases were rinsed with saturated sodium bicarbonate solution (3×50 mL). The organic phase was dried with magnesium sulfate for 16 hours before filtration and isolation of the yellow material (4 g, 43% yield). 1H-NMR (200 MHz, 25° C., CDCl3): δ 16.12 (s, 1H), 7.83 (d, 2H), 7.45 (d, 2H), 6.70 (dd, 1H), 6.17 (s, 1H), 5.82 (d, 1H), 5.35 (d, 1H), 2.20 (s, 3H).




Name
4-vinyl-methylbenzoate
Quantity
8 g
Type
reactant
Reaction Step Four

Name
4-vinyl-methylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five




Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=O)=[C:7](C)[CH:6]=1)=[CH2:4].[CH3:15][C:16]([CH3:18])=[O:17].Cl.S([O-])([O-])(=O)=O.[Mg+2]>CCOCC.O.O1CCCC1>[CH:3]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([CH2:15][C:16](=[O:17])[CH3:18])=[O:11])=[CH:12][CH:13]=1)=[CH2:4] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
4-vinyl-methylbenzoate
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
|
Step Five
|
Name
|
4-vinyl-methylbenzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC(=C(C(=O)[O-])C=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
three-necked, round bottomed flask equipped with a reflux condenser, nitrogen inlet, addition funnel and magnetic stir bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for an additional two hours
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase was rinsed with ether (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with 1 M sodium hydroxide (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
were rinsed with pentane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was removed from the aqueous phase
|
WASH
|
Type
|
WASH
|
|
Details
|
by rinsing with ether (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were rinsed with saturated sodium bicarbonate solution (3×50 mL)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=CC=C(C(=O)CC(C)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 43% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

